molecular formula C10H15N3O B2450459 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 1257403-88-5

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Cat. No.: B2450459
CAS No.: 1257403-88-5
M. Wt: 193.25
InChI Key: MFURXLSDVMGIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one ( 1257403-88-5) is a high-value heterocyclic building block primarily utilized in medicinal chemistry and drug discovery research. This compound features a fused pyrazolo[4,3-c]pyridine core, a privileged scaffold known for its resemblance to purine bases, which facilitates interactions with a variety of biological targets . Its structural framework makes it a versatile intermediate for the design and synthesis of novel biologically active molecules. Researchers leverage this core to develop potential therapeutic agents, particularly in the design of inhibitors targeting specific enzymes or receptors . The compound has been identified as a key precursor in the exploration of novel Mycobacterium tuberculosis pantothenate synthetase (MTB PS) inhibitors, a promising target for anti-tuberculosis agents . Its applications are also being explored in other therapeutic areas, including the development of compounds with potential anti-inflammatory, anticancer, or neurological activity . The tert-butyl group at the N1 position provides steric and electronic modulation, which can be crucial for optimizing drug-like properties such as metabolic stability, bioavailability, and target selectivity in early-stage drug discovery programs . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 1257403-88-5 • Molecular Formula: C 10 H 15 N 3 O • Molecular Weight: 193.25 g/mol • Storage: Sealed in a dry, ambient environment

Properties

IUPAC Name

1-tert-butyl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2,3)13-8-4-5-11-9(14)7(8)6-12-13/h6H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFURXLSDVMGIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Lithium Hexamethyldisilazide (LiHMDS)-Mediated Cyclization

The most well-documented synthesis, described in a 2021 patent (CN113264931B), involves a four-step sequence starting from readily available precursors.

Step 1: Formation of Enolate Intermediate
A solution of Compound 1 (5.97 g, 30 mmol) in tetrahydrofuran (THF, 60 mL) is added dropwise to lithium hexamethyldisilazide (LiHMDS, 1M in THF, 39 mL) at -78°C under nitrogen. After 1 hour, diethyl oxalate (5.69 g, 39 mmol) is introduced, and the mixture is warmed to room temperature overnight. Neutralization with 1N HCl, followed by extraction with ethyl acetate, yields Compound 2 (6.74 g, 75% yield).

Step 2: Cyclization to Pyrazolo-Pyridinone Core
The enolate intermediate undergoes intramolecular cyclization under acidic conditions, forming the fused pyrazolo[4,3-c]pyridin-4-one skeleton. While the patent omits explicit details for this step, analogous procedures suggest refluxing in acetic acid or using p-toluenesulfonic acid (PTSA) as a catalyst.

Step 3: tert-Butyl Group Introduction
The tert-butyl moiety is introduced via nucleophilic substitution or alkylation. For example, treating the cyclized product with tert-butyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C achieves N-alkylation.

Step 4: Final Purification
Column chromatography on silica gel (eluent: ethyl acetate/hexane) isolates the target compound in >97% purity.

Key Advantages :

  • High atom economy (75% yield in critical steps).
  • Scalability for industrial production.
  • Compatibility with diverse substituents via modular intermediates.

Condensation of 3-Aminopyrazolone with 2-Pyrone Derivatives

An alternative route, adapted from pyrazolo[3,4-b]pyridine syntheses, involves condensing 3-amino-1-phenylpyrazolin-5-one with 4-hydroxy-6-methylpyran-2-one in refluxing butanol.

Procedure :

  • Reactants : 3-Aminopyrazolone (1 equiv.), 2-pyrone derivative (2 equiv.).
  • Conditions : Reflux in butanol for 72 hours under inert atmosphere.
  • Workup : Silica gel chromatography separates isomers (e.g., pyrazolo[3,4-b]pyridin-3-one and pyrazolo[1,5-a]pyrimidin-2(1H)-one).

Yield : 11–49%, depending on solvent and temperature.

Limitations :

  • Lower yields compared to the LiHMDS method.
  • Requires lengthy reaction times (3–4 days).
  • Limited applicability for bulky substituents like tert-butyl.

Comparative Analysis of Synthetic Routes

Parameter LiHMDS-Mediated Method Condensation Method
Yield 75% 11–49%
Reaction Time 24 hours 72–96 hours
Temperature -78°C to room temperature Reflux (100–118°C)
Scalability Industrial-scale feasible Laboratory-scale only
Substituent Flexibility High (modular intermediates) Low (steric hindrance issues)
Cost Moderate (requires LiHMDS) Low (simple reagents)

The LiHMDS route is superior for efficiency and scalability, while the condensation method offers a straightforward approach for exploratory synthesis.

Characterization and Quality Control

Post-synthesis analysis employs:

  • LCMS (ESI) : [M + H]⁺ peak at m/z 194.1 confirms molecular weight.
  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃) : δ 1.41 (s, 9H, tert-butyl), 3.62 (t, 2H, CH₂), 4.42 (m, 2H, NCH₂).
    • ¹³C NMR : δ 28.1 (tert-butyl CH₃), 58.6 (NCH₂), 157.0 (C=O).
  • HPLC Purity : >97% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolopyridine ring, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

Structure

The compound features a pyrazolo[4,3-c]pyridine core, which is significant for its biological activity. The tert-butyl group enhances solubility and stability, making it a favorable candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for developing new antibiotics. The structure-activity relationship (SAR) suggests that modifications to the side chains can enhance antimicrobial efficacy .

Anticancer Properties

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has been evaluated for its cytotoxic effects against several cancer cell lines. Studies demonstrate that this compound and its analogs can inhibit the growth of human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells. The median growth inhibitory concentration (IC50) values indicate significant cytotoxicity, suggesting that this compound could be further explored as a chemotherapeutic agent .

Neuroprotective Effects

Emerging studies highlight the neuroprotective potential of compounds containing the pyrazolo[4,3-c]pyridine framework. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems or exhibiting antioxidant properties. Research into their mechanism of action is ongoing .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo[4,3-c]pyridines have been documented in various studies. Compounds with this scaffold have been shown to reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Case Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial activity of pyrazolo derivatives, several compounds were tested against standard bacterial strains. Results indicated that certain modifications to the pyrazolo structure significantly enhanced antimicrobial potency with MIC values ranging from 4–12 μmol/L against Bacillus subtilis and Chlamydia pneumoniae, outperforming conventional antibiotics like cefotaxime .

Case Study 2: Cytotoxicity Evaluation

A detailed investigation into the cytotoxic effects of this compound revealed IC50 values as low as 2.56 μmol/L against liver cancer cells (HepG2). This study utilized the MTT assay to quantify cell viability and demonstrated the compound's potential as an antitumor agent .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one include other pyrazolopyridine derivatives. These compounds share the core pyrazolopyridine structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its tert-butyl group, which can influence its reactivity and interactions with other molecules .

Biological Activity

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (CAS No. 1257403-88-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and other therapeutic effects, supported by data tables and research findings.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol
  • Structural Characteristics : The compound contains a pyrazolo[4,3-c]pyridine core, which is known for various biological activities.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects of several derivatives on cyclooxygenase (COX) enzymes:

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20
This compound TBD TBD

The specific IC50 values for our compound are yet to be established but are anticipated to be within a similar range based on structural activity relationships (SAR) observed in related compounds .

Analgesic Activity

In addition to anti-inflammatory effects, the compound has been suggested to possess analgesic properties. In vivo studies have shown that pyrazole derivatives can significantly reduce pain responses in animal models when compared to standard analgesics like indomethacin .

Antioxidant Activity

The antioxidant capacity of pyrazolo derivatives has been documented in various studies. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their therapeutic potential in oxidative stress-related conditions .

Study on Pyrazolo Derivatives

A comprehensive study examined the synthesis and biological evaluation of various pyrazolo derivatives, including our compound of interest. The results indicated that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory and analgesic activities:

  • Synthesis Methodology : The derivatives were synthesized using standard organic chemistry techniques involving cyclization reactions.
  • Biological Evaluation : The compounds were tested for their ability to inhibit COX enzymes and their effects on inflammation in rat models.

Clinical Relevance

While direct clinical data on this compound is limited, its structural analogs have shown promise in clinical settings for treating conditions such as arthritis and chronic pain syndromes .

Q & A

Q. What are the optimized synthetic routes for 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one, and how can reaction efficiency be validated?

Methodological Answer:

  • Synthetic Routes : Utilize multi-step protocols involving condensation reactions between tert-butyl-protected amines and pyrazolo-pyridine precursors. For example, tert-butyl groups are often introduced via Boc-protection strategies under anhydrous conditions .
  • Validation : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Confirm final product purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities .

Q. How should researchers characterize the crystalline structure of this compound to confirm purity and stereochemistry?

Methodological Answer:

  • Crystallization : Recrystallize from ethanol or dichloromethane/hexane mixtures.
  • X-ray Diffraction : Collect data at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. Use SHELX software for structure refinement, ensuring R-factor < 0.06 and data-to-parameter ratio ≥ 18.0 for reliability .
  • Complementary Techniques : Pair with powder XRD to assess polymorphic purity and DSC/TGA for thermal stability analysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation; employ closed systems for transfers .
  • Emergency Procedures : For skin contact, wash immediately with water (15 minutes). In case of inhalation, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. What experimental designs are suitable for assessing the compound’s inhibitory effects on phosphodiesterase (PDE) enzymes?

Methodological Answer:

  • Assay Design : Follow AOAC SMPR 2014.011 guidelines for PDE inhibition studies. Use recombinant PDE isoforms (e.g., PDE5) in cell-free systems with cAMP/cGMP as substrates .
  • Data Collection : Measure IC₅₀ values via fluorescence polarization or radiometric assays. Include positive controls (e.g., sildenafil) and triplicate runs to ensure reproducibility.
  • Contradiction Resolution : If conflicting IC₅₀ values arise, verify enzyme lot consistency, buffer pH (7.4 ± 0.2), and pre-incubation times (10–30 min) .

Q. How can discrepancies in solubility data across studies be resolved methodologically?

Methodological Answer:

  • Standardized Protocols : Use shake-flask methods with HPLC-UV quantification. Control temperature (25°C ± 0.5) and ionic strength (0.15 M PBS) .
  • Variables to Test : Evaluate solvent polarity (logP), pH (1.2–7.4), and co-solvents (DMSO ≤ 1%). For low solubility, employ nanoformulation or salt formation strategies .
  • Statistical Analysis : Apply ANOVA to assess batch-to-batch variability and Grubbs’ test to identify outliers .

Q. What in vitro models effectively evaluate the compound’s metabolic stability and potential drug interactions?

Methodological Answer:

  • Hepatic Microsomes : Incubate with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition. Calculate Ki values using Dixon plots .
  • Data Interpretation : Classify as high-risk if >50% inhibition at 10 µM. Cross-validate with hepatocyte models for clinical relevance .

Q. How should long-term stability studies be designed under varying environmental conditions?

Methodological Answer:

  • ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and real-time studies (25°C/60% RH for 24 months). Sample at 0, 3, 6, 12, and 24 months .
  • Analytical Endpoints : Monitor degradation products via UPLC-PDA, focusing on hydrolytic cleavage of the tert-butyl group or pyrazolo ring oxidation.
  • Data Documentation : Report % potency loss and impurity profiles (e.g., ICH Q3A/B thresholds) .

Q. What computational approaches predict the compound’s binding affinity to target receptors, and how should these be validated experimentally?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite with receptor PDB structures (e.g., PDE5: 1UDT). Optimize force fields for ligand flexibility .
  • MD Refinement : Run 100 ns molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å).
  • Experimental Validation : Compare predicted Kd values with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.